2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a fused heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazine core substituted with a 1-butyl-2-oxoindolin-3-ylidene moiety at position 2 and a phenyl group at position 4. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anticancer research .
Properties
CAS No. |
607385-06-8 |
|---|---|
Molecular Formula |
C23H18N4O3S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-2-3-13-26-16-12-8-7-11-15(16)17(21(26)29)19-22(30)27-23(31-19)24-20(28)18(25-27)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3/b19-17- |
InChI Key |
FNSKGQBRWYUMKF-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps. One common method includes the condensation of 1-butyl-2-oxoindoline-3-carbaldehyde with 6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as cell division and apoptosis . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Key Observations :
- Phenyl Substituents : Halogenation (e.g., 4-Cl in ) reduces electron density, while methoxy groups (e.g., ) increase it, affecting reactivity and binding interactions.
Pharmacological Activity Comparisons
While direct bioactivity data for the target compound are absent, structurally related thiazolo-triazines exhibit notable pharmacological profiles:
Inferences :
Biological Activity
The compound 2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic molecule that integrates features from both indole and thiazole structures. This unique heterocyclic framework suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on available literature.
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. Its structure includes a thiazolo[3,2-b][1,2,4]triazine core along with an indole derivative, contributing to its chemical reactivity and biological potential .
Synthesis
The synthesis of This compound typically involves multicomponent reactions (MCRs). One common approach utilizes nucleophilic substitutions and cyclocondensations involving the electrophilic nature of carbonyl groups in the indolinone structure and the thiazole ring .
Anticancer Activity
Research indicates that compounds with similar structures to This compound exhibit significant anticancer properties. For example:
- IC50 Values : The compound has shown promising cytotoxic activity against various cancer cell lines. In studies involving derivatives with similar frameworks, IC50 values ranged from 8.38 µM to 29 µM against HeLa and MCF-7 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6i | HeLa | 8.38 |
| 6j | MCF-7 | 11.67 |
| 3d | HeLa | 29 |
Antiviral Activity
There is emerging evidence that compounds in this class may also exhibit antiviral properties. For instance, certain derivatives have demonstrated activity against viral targets with EC50 values indicating effective inhibition at low concentrations .
The mechanism by which This compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Interaction studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The structural features allow for potential binding to various biological receptors which can modulate cellular pathways .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Evaluation : In one study involving derivatives of indole and thiazole frameworks, compounds were tested against MCF-7 and HeLa cell lines using MTT assays. Results indicated enhanced cytotoxicity correlating with specific structural modifications .
- Antiviral Studies : Another investigation highlighted the antiviral efficacy of thiazole derivatives against viral replication in cell cultures .
Q & A
Q. What are the recommended synthetic routes for 2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione, and how can reaction conditions be optimized for academic laboratory settings?
Methodological Answer: The synthesis involves a multi-step protocol starting with indole derivatives and thiazolo-triazine precursors. Key steps include:
- Condensation reactions between 1-butyl-2-oxoindoline and phenyl-substituted thiazolo-triazine intermediates under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hours) .
- Optimization strategies :
- Use catalytic amounts of acetic acid or p-toluenesulfonic acid to enhance cyclization efficiency .
- Control temperature gradients to avoid side reactions (e.g., decomposition above 90°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
Q. What solvent systems and storage conditions ensure the compound’s stability during experimental workflows?
Methodological Answer:
- Solubility : DMSO (>10 mg/mL) or dichloromethane for stock solutions; avoid prolonged exposure to protic solvents (e.g., water, methanol) to prevent hydrolysis .
- Storage :
- Lyophilized powder at –20°C under inert gas (argon) to prevent oxidation .
- Avoid light exposure (store in amber vials) due to photosensitivity of the indolinylidene group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation, particularly regarding tautomeric forms or regioisomerism?
Methodological Answer:
- Tautomerism analysis :
- Regioisomer differentiation :
Q. What experimental designs are recommended for evaluating the compound’s biological activity, and how can assay interference be minimized?
Methodological Answer:
- In vitro assays :
- Enzyme inhibition : Use fluorogenic substrates (e.g., for kinase or protease targets) with negative controls (e.g., staurosporine) to validate specificity .
- Cytotoxicity : MTT assay with EC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7); include DMSO vehicle controls to account for solvent effects .
- Interference mitigation :
Q. How can computational modeling guide the optimization of this compound’s reactivity or bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular docking :
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies between theoretical predictions and experimental results in synthesis or bioactivity?
Methodological Answer:
- Synthetic yield disparities :
- Re-examine reaction kinetics (e.g., via in situ FTIR monitoring) to identify unaccounted intermediates .
- Test alternative catalysts (e.g., Lewis acids like ZnCl₂) to improve regioselectivity .
- Bioactivity mismatches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
